molecular formula C10H15N3O4S B2568203 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid CAS No. 2416236-39-8

3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid

Cat. No.: B2568203
CAS No.: 2416236-39-8
M. Wt: 273.31
InChI Key: GWUGQIGUEYNBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid is involved in complex chemical syntheses, contributing to the development of novel thiadiazole derivatives. For instance, reactions of 2-aryl(methyl)-4-cyano-5-hydrazino-1,3-oxazoles with aryl isothiocyanates result in new 1,3,4-thiadiazole derivatives, highlighting the compound's role in generating structurally diverse molecules with potential biological activities (Shablykin et al., 2007).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of 1,3,4-thiadiazol, closely related to the target compound, have been synthesized for their potential as the side-chain in the fourth generation of cephem antibiotics. This underscores the compound's importance in the development of new antibiotics, enhancing the treatment options against resistant bacterial strains (Tatsuta et al., 1994).

Material Science and Corrosion Inhibition

Thiadiazole derivatives, akin to this compound, find applications in material science, particularly as corrosion inhibitors. Studies on the inhibition efficiency of thiadiazole compounds in acidic media show promising results in protecting metals against corrosion, indicating the potential of such compounds in extending the life of metal components in various industrial applications (Rafiquee et al., 2007).

Bioactive Compound Studies

The study of bioactive molecules from the 1,3,4-thiadiazole group, which includes compounds like this compound, has shown interesting findings regarding keto/enol tautomerism. This phenomenon is influenced by solvent polarizability, offering insights into the compound's behavior in different environments. This knowledge is crucial for designing drugs with optimized absorption and efficacy profiles (Matwijczuk et al., 2017).

Properties

IUPAC Name

3-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(16)11-8-13-12-6(18-8)4-5-7(14)15/h4-5H2,1-3H3,(H,14,15)(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUGQIGUEYNBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.